7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features an imidazoquinazoline core, which is known for its diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with an α-haloketone in the presence of a base, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反応の分析
Types of Reactions
7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically under reflux conditions in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine would yield an amino derivative, while oxidation might produce a quinazoline N-oxide.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases or modulate receptor activity, leading to its observed biological effects . The exact pathways involved would depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrimidines: Known for their wide range of biological activities, including anticancer and antiviral properties.
Haloimidazoles: Compounds like 2-iodoimidazole and 4,5-dichloroimidazole, which exhibit different physicochemical properties and biological activities.
Uniqueness
7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is unique due to its specific substitution pattern and the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.
生物活性
7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazoquinazoline class, known for diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and its therapeutic potential.
- Molecular Formula : C10H8IN3O
- Molecular Weight : 313.09 g/mol
- CAS Number : 108857-18-7
Synthesis
The synthesis of this compound typically involves:
- Cyclization of appropriate precursors.
- Reaction of 2-aminobenzamide with an α-haloketone in the presence of a base.
- Iodination using iodine or iodine-containing reagents .
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may act as an inhibitor of various protein kinases involved in cancer progression.
Key Findings :
- The compound has shown promising results against several cancer cell lines, including A549 (lung), MGC-803 (stomach), and HepG2 (liver) with IC50 values in the low micromolar range .
- It may inhibit receptor tyrosine kinases such as EGFR and PDGFR, which are critical in tumor growth and metastasis. For instance, structural modifications in similar quinazoline derivatives have resulted in significant inhibitory activity against mutant forms of EGFR .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymes : Potential inhibition of kinases leads to disrupted signaling pathways associated with cell proliferation and survival.
- Receptors : Modulation of receptor activity can affect downstream signaling cascades involved in cancer progression.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Inhibits EGFR and PDGFR | <10 |
Gefitinib | EGFR inhibitor | 15.5 |
Erlotinib | EGFR inhibitor | 20 |
This comparison highlights the potential potency of this compound relative to established drugs like gefitinib and erlotinib.
Case Studies
One notable study explored the structure-activity relationship (SAR) of quinazoline derivatives. The research demonstrated that modifications at specific positions significantly enhanced anticancer activity. For example:
特性
IUPAC Name |
7-iodo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3O/c11-7-1-2-8-6(3-7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEAICNWSUWOMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)N=C3N1CC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557016 |
Source
|
Record name | 7-Iodo-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108857-18-7 |
Source
|
Record name | 7-Iodo-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。